Xylonic acid, 1,4-lactone, TMS
CAS No.: 10589-36-3
Cat. No.: VC0085037
Molecular Formula: C14H32O5Si3
Molecular Weight: 364.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10589-36-3 |
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Molecular Formula | C14H32O5Si3 |
Molecular Weight | 364.66 |
IUPAC Name | (3R,4S,5R)-3,4-bis(trimethylsilyloxy)-5-(trimethylsilyloxymethyl)oxolan-2-one |
Standard InChI | InChI=1S/C14H32O5Si3/c1-20(2,3)16-10-11-12(18-21(4,5)6)13(14(15)17-11)19-22(7,8)9/h11-13H,10H2,1-9H3/t11-,12+,13-/m1/s1 |
Standard InChI Key | RJMKTJPGOIYTQZ-FRRDWIJNSA-N |
SMILES | C[Si](C)(C)OCC1C(C(C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C |
Introduction
Chemical Structure and Properties
Molecular Structure
Xylonic acid, 1,4-lactone, TMS exhibits a well-defined molecular structure characterized by:
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Molecular Formula: C14H32O5Si3
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IUPAC Name: (3R,4S,5R)-3,4-bis(trimethylsilyloxy)-5-(trimethylsilyloxymethyl)oxolan-2-one
The compound features a five-membered lactone ring (oxolan-2-one) with three trimethylsilyl (TMS) groups attached to oxygen atoms at specific positions in the molecule. The stereochemistry of the compound is defined by the 3R, 4S, and 5R configurations, which determine its three-dimensional structure and its interactions with other molecules in analytical systems.
Physical and Chemical Properties
The physical and chemical properties of Xylonic acid, 1,4-lactone, TMS include:
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CAS Number: 10589-36-3
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Molecular Weight: 364.66 g/mol
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State: Generally appears as a crystalline solid at room temperature
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Stability: The TMS groups enhance stability compared to the parent compound
The trimethylsilyl groups attached to the oxygen atoms of the original xylono-1,4-lactone structure contribute to the compound's stability during analytical procedures. These groups protect the reactive hydroxyl positions and provide characteristic fragmentation patterns during mass spectrometry analysis, making the compound ideal for identification purposes.
Spectroscopic Data
Spectroscopic data for Xylonic acid, 1,4-lactone, TMS has been documented through various analytical techniques. One key parameter in gas chromatography is the Kovats' Retention Index (RI), which helps identify compounds based on their retention behavior relative to n-alkanes. For Xylonic acid, 1,4-lactone, TMS, the following gas chromatographic parameters have been recorded:
Column type | Active phase | Temperature (°C) | Kovats' RI | Reference | Comment |
---|---|---|---|---|---|
Packed | OV-1 | 160 | 1665 | Petersson, 1977 | N2, Chromosorb G (100-120 mesh); Column length: 2 m |
Table 1: Gas chromatographic parameters for Xylonic acid, 1,4-lactone, TMS
Additionally, in more recent analytical studies using comprehensive two-dimensional gas chromatography, the following retention times have been observed:
Compound Name | 1t R (min) | 2t R (sec) | Exp. I T | Ref. I T |
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Xylonic acid lactone TMS | 26.42 | 2.50 | 1627 | 1627 |
Table 2: Retention parameters in two-dimensional gas chromatography
These spectroscopic parameters provide critical information for the identification and quantification of Xylonic acid, 1,4-lactone, TMS in complex mixtures, demonstrating the compound's utility in analytical chemistry.
Synthesis and Preparation
The synthesis of Xylonic acid, 1,4-lactone, TMS follows a specific pathway that begins with the parent compound, xylonic acid. The process typically involves multiple steps:
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Formation of xylonic acid from xylose, often through oxidation processes
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Conversion of xylonic acid to xylono-1,4-lactone
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Trimethylsilylation of the lactone to produce the final TMS derivative
The 1,4-lactones are conveniently prepared from solutions of aldonic acid salts by removing the metallic ions with a cation exchange resin and concentrating the solutions in the presence of hydrochloric acid. The residue is then heated at 100°C under vacuum for a short period to complete the conversion into 1,4-lactones .
The trimethylsilylation process typically involves reacting the xylono-1,4-lactone with a trimethylsilylating agent, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like pyridine or trimethylchlorosilane. This process substitutes the hydrogen atoms of the hydroxyl groups with trimethylsilyl groups, creating the fully TMS-substituted lactone.
It is worth noting that under certain conditions, xylonic acid can form multiple derivatives. Research has shown that an eluate fraction containing xylonic acid obtained from an anion exchange column by elution with 0.5 M acetic acid gave rise to three peaks after evaporation under vacuum and trimethylsilylation. These were identified as the TMS-derivatives of the 1,4-lactone, the 1,5-lactone, and the acid itself . This observation highlights the complexity of xylonic acid derivatives and the importance of controlled synthesis procedures.
Analytical Applications
Gas Chromatography
Gas chromatography represents one of the primary analytical techniques where Xylonic acid, 1,4-lactone, TMS finds significant application. The compound's well-defined retention characteristics make it valuable for:
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Identification of xylonic acid in complex mixtures
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Quantitative analysis of xylonic acid content in various matrices
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Differentiation between various aldonic acids and their derivatives
The retention parameters, particularly the Kovats' Retention Index of 1665 on an OV-1 packed column at 160°C, provide a reliable marker for identification purposes . When analyzed using modern two-dimensional gas chromatography techniques, the compound shows characteristic retention times of 26.42 minutes in the first dimension and 2.50 seconds in the second dimension, with an experimental retention index of 1627 .
Gas chromatographic studies have confirmed that peaks corresponding to xylonic acid derivatives represented fully TMS-substituted lactones, demonstrating the stability and reliability of these derivatives in chromatographic analysis .
Mass Spectrometry
Mass spectrometry provides another powerful analytical tool for the characterization and identification of Xylonic acid, 1,4-lactone, TMS. The compound exhibits distinctive fragmentation patterns that enable:
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Differentiation between 1,4-lactones and 1,5-lactones of aldonic acids
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Identification of diastereomeric aldonic acids
Research has demonstrated that TMS-derivatives of 1,4-lactones from diastereomeric aldonic acids show marked differences in mass spectra. For a given aldonic acid, the ratio of the intensities for a particular pair of ions is characteristic of that acid, enabling reliable identification .
The mass spectral analysis typically reveals several specific peaks, including those corresponding to the molecule ion and fragment ions like M-15 (loss of a methyl group from a TMS moiety). The fragmentation pattern also includes peaks that correspond to the loss of trimethylsilanol (mass difference of 90), which is characteristic of TMS derivatives .
This analytical capability makes mass spectrometry, especially when coupled with gas chromatography, an invaluable tool for the identification and characterization of Xylonic acid, 1,4-lactone, TMS in various research and analytical contexts.
Research Findings and Applications
Research on Xylonic acid, 1,4-lactone, TMS has primarily focused on its utility in distinguishing between different aldonic acids and their derivatives. The compound's distinctive chromatographic and mass spectral characteristics make it valuable in various research applications.
One significant finding is that mass spectrometry of TMS-derivatives of unknown polyhydroxy acids permits a decision as to whether the acid is an aldonic acid or not. If the acid is an aldonic acid, its identity can be established provided that reference spectra obtained with the same apparatus are available. Additionally, the size of the lactone ring can be determined .
In the field of food chemistry and metabolomics, xylonic acid and its derivatives have been detected in various matrices. For instance, within the organic acids class, a meaningful variation has been observed for xylonic acid in tea, which is produced by Gluconobacter oxydans fermentation of xylose . This connection to fermentation processes highlights the compound's relevance in food chemistry and metabolic studies.
The application of Xylonic acid, 1,4-lactone, TMS extends to various fields:
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Analytical chemistry: For identification and quantification of xylonic acid and related compounds
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Food chemistry: For studying fermentation processes and metabolic pathways
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Biochemistry: For investigating pentose metabolism and related pathways
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Pharmaceutical analysis: For quality control and metabolite identification
Comparison with Other Lactones
Xylonic acid, 1,4-lactone, TMS exhibits distinctive properties when compared to other lactone derivatives, particularly those of other aldonic acids. These differences are evident in both chromatographic behavior and mass spectral characteristics.
In gas chromatography, the retention times and indices of various lactone derivatives provide a basis for comparison. For instance, while Xylonic acid, 1,4-lactone, TMS shows a Kovats' RI of 1665 on an OV-1 column at 160°C, other lactone derivatives show different values, allowing for differentiation .
A comparative analysis of retention times for various lactone TMS derivatives reveals distinctive patterns:
Compound | 1t R (min) | 2t R (sec) | Exp. I T | Ref. I T |
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(E)-Erythrono-1,4-lactone 2TMS | 18.76 | 2.55 | 1375 | 1380 |
Xylonic acid lactone TMS | 26.42 | 2.50 | 1627 | 1627 |
Ribono-1,4-lactone 3TMS | 27.93 | 2.57 | 1680 | 1677 |
Table 3: Comparative retention parameters for various lactone TMS derivatives
In mass spectrometry, TMS-derivatives of 1,4-lactones from different aldonic acids show marked differences in their fragmentation patterns. These differences allow for the identification of specific aldonic acids based on characteristic ion ratios .
The relationship between xylonic acid and its isomers, such as arabinonic acid, is particularly noteworthy. Both compounds have the same molecular formula but different stereochemistry, leading to distinctive analytical profiles. Arabinonic acid, 1,4-lactone, TMS (PubChem CID: 523387) shares the molecular formula C14H32O5Si3 with Xylonic acid, 1,4-lactone, TMS, but their different stereochemistry results in distinct chromatographic and mass spectral properties .
Additionally, the comparison between 1,4-lactones and 1,5-lactones of the same aldonic acid reveals significant differences. Studies have shown that with pentonic acids like xylonic acid, the 1,4-lactones typically appear before the 1,5-lactones in gas chromatography, providing another dimension for differentiation .
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